2-(1H-pyrazol-3-ylmethoxy)ethanol
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Overview
Description
2-(1H-pyrazol-3-ylmethoxy)ethanol is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-ylmethoxy)ethanol can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters . The reaction typically proceeds under mild conditions, often using a catalyst such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of pyrazole derivatives, including this compound, often employs one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields with minimal byproducts . Transition-metal catalysts and photoredox reactions are commonly used to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-3-ylmethoxy)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole analogs .
Scientific Research Applications
2-(1H-pyrazol-3-ylmethoxy)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-3-ylmethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethoxymethyl)-5-methylpyrazole
- 3-(2-Hydroxyethoxymethyl)-4-phenylpyrazole
- 3-(2-Hydroxyethoxymethyl)-1H-pyrazole
Uniqueness
2-(1H-pyrazol-3-ylmethoxy)ethanol is unique due to its specific hydroxyethoxymethyl substituent, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and biological applications .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-ylmethoxy)ethanol |
InChI |
InChI=1S/C6H10N2O2/c9-3-4-10-5-6-1-2-7-8-6/h1-2,9H,3-5H2,(H,7,8) |
InChI Key |
SLUIYJHOSLBGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)COCCO |
Origin of Product |
United States |
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